Cas no 851806-66-1 (1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851806-66-1 structure
Product name:1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS No:851806-66-1
MF:C16H19FN2OS
MW:306.398266077042
CID:6158890
PubChem ID:4456392

1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • cyclopentyl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • AKOS024589311
    • 1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • 851806-66-1
    • EU-0059710
    • F0630-1568
    • cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • Inchi: 1S/C16H19FN2OS/c17-14-8-4-3-7-13(14)11-21-16-18-9-10-19(16)15(20)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2
    • InChI Key: GJYOSLSDYPUQOR-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1F)C1=NCCN1C(C1CCCC1)=O

Computed Properties

  • Exact Mass: 306.12021257g/mol
  • Monoisotopic Mass: 306.12021257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58Ų
  • XLogP3: 3.3

1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1568-20mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1568-4mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1568-5mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1568-10mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-1568-30mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1568-2mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-1568-100mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1568-3mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1568-5μmol
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-1568-25mg
1-cyclopentanecarbonyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851806-66-1 90%+
25mg
$109.0 2023-05-17

Additional information on 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole

Research Brief on 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 851806-66-1)

The compound 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS: 851806-66-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the unique structural features of 851806-66-1, which combines a cyclopentanecarbonyl group with a 2-fluorophenylmethylsulfanyl moiety attached to a dihydroimidazole core. This configuration is believed to contribute to its selective binding affinity for certain biological targets, particularly in the context of enzyme inhibition and receptor modulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific class of kinases implicated in inflammatory pathways.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 851806-66-1. A novel catalytic method developed by researchers at the University of Cambridge (2024) has reduced the number of synthetic steps while maintaining high enantiomeric purity, which is critical for its biological activity. This improvement in synthesis scalability could facilitate further preclinical and clinical investigations.

Pharmacological evaluations have revealed promising results. In vitro assays indicate that 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole shows low cytotoxicity in normal cell lines while exhibiting selective activity against cancer cell lines, particularly those with overexpression of certain oncogenic proteins. These findings were corroborated by a recent study in Bioorganic & Medicinal Chemistry Letters (2024), which also noted its potential as a lead compound for developing targeted therapies.

Despite these advancements, challenges remain. The compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, require further optimization. Ongoing research is exploring structural derivatives to enhance these characteristics without compromising its therapeutic efficacy. Additionally, more in vivo studies are needed to validate its safety and efficacy profiles.

In conclusion, 1-cyclopentanecarbonyl-2-{(2-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a promising candidate in medicinal chemistry, with potential applications in oncology and inflammation. Continued research into its mechanism of action and structural optimization will be crucial for its progression into clinical trials. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this compound from bench to bedside.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica